molecular formula C17H14ClFN2 B10833265 Central azetidine derivative 2

Central azetidine derivative 2

Cat. No.: B10833265
M. Wt: 300.8 g/mol
InChI Key: CCKHKYMAGHMQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Central azetidine derivative 2 is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Central azetidine derivative 2 can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, and reduction of β-lactams . . This reaction is carried out under ultraviolet light, which facilitates the cycloaddition process.

Industrial Production Methods

Industrial production of this compound often involves the use of copper-catalyzed multicomponent reactions. These reactions typically involve terminal alkynes, sulfonyl azides, and carbodiimides, and are conducted under mild conditions without the assistance of a base . This method allows for the efficient and scalable production of functionalized azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Central azetidine derivative 2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while reduction reactions may produce azetidine alcohols. Substitution reactions can result in a wide range of functionalized azetidine derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Central azetidine derivative 2 involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to engage in various chemical transformations, which can disrupt biological processes or enhance chemical reactions. For example, its antimicrobial activity may result from its ability to interfere with bacterial cell wall synthesis or other essential cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Central azetidine derivative 2 stands out due to its specific functional groups and structural features, which impart unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C17H14ClFN2

Molecular Weight

300.8 g/mol

IUPAC Name

2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]-4-methylpyridine

InChI

InChI=1S/C17H14ClFN2/c1-13-6-8-20-15(9-13)5-7-17(19)11-21(12-17)16-4-2-3-14(18)10-16/h2-4,6,8-10H,11-12H2,1H3

InChI Key

CCKHKYMAGHMQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C#CC2(CN(C2)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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